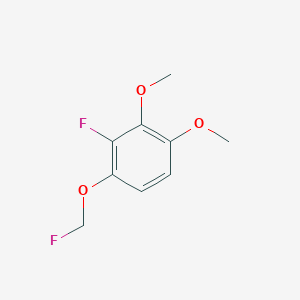

1,2-Dimethoxy-3-fluoro-4-(fluoromethoxy)benzene

Description

1,2-Dimethoxy-3-fluoro-4-(fluoromethoxy)benzene is a fluorinated benzene derivative characterized by two methoxy groups at positions 1 and 2, a fluorine atom at position 3, and a fluoromethoxy (-OCH2F) group at position 3. This unique substitution pattern imparts distinct electronic and steric properties, making it a compound of interest in pharmaceutical and agrochemical research.

Properties

Molecular Formula |

C9H10F2O3 |

|---|---|

Molecular Weight |

204.17 g/mol |

IUPAC Name |

2-fluoro-1-(fluoromethoxy)-3,4-dimethoxybenzene |

InChI |

InChI=1S/C9H10F2O3/c1-12-7-4-3-6(14-5-10)8(11)9(7)13-2/h3-4H,5H2,1-2H3 |

InChI Key |

GAYLKKQUUSNUJV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)OCF)F)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1,2-dimethoxy-3-fluoro-4-(fluoromethoxy)benzene typically follows a multi-step approach involving:

- Starting material selection : Usually, a 1,2-dimethoxybenzene derivative serves as the substrate.

- Introduction of fluorine substituent : This is commonly achieved via electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the substitution pattern and the reactivity of the starting material.

- Installation of the fluoromethoxy group : This step involves the formation of an O–CH2–F moiety attached to the benzene ring, often through nucleophilic substitution reactions using fluoromethylating agents or fluoromethyl sulfonium ylides.

Preparation of the Fluorine Substituent

Fluorination at the 3-position of the dimethoxybenzene ring can be achieved by:

- Electrophilic fluorination : Using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to selectively fluorinate the aromatic ring.

- Halogen exchange reactions : Starting from halogenated intermediates (e.g., bromides or iodides), fluorine can be introduced via halogen exchange with fluoride salts (e.g., CsF) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

Introduction of the Fluoromethoxy Group

The fluoromethoxy substituent (-OCH2F) at position 4 is less common and requires specialized reagents and conditions:

Use of fluoromethyl sulfonium ylides : These reagents serve as electrophilic fluoromethylating agents capable of transferring the fluoromethyl group to nucleophilic oxygen atoms on the aromatic ring. According to research on monofluoromethyl-substituted sulfonium ylides, these reagents react efficiently with phenol derivatives to yield fluoromethoxy-substituted products under mild conditions, often at room temperature and within short reaction times (e.g., 10 minutes).

Nucleophilic substitution with fluoromethyl halides : Fluoromethyl bromide or iodide can be reacted with phenolic hydroxyl groups under basic conditions to form the fluoromethoxy substituent, although this method may require careful control to avoid side reactions.

Representative Synthetic Procedure

A plausible synthetic route based on literature precedents and structural analogs is summarized as follows:

Summary Table of Preparation Methods

| Preparation Step | Methods | Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Fluorination at 3-position | Electrophilic fluorination | Selectfluor, NFSI, acetonitrile/DMF, mild heat | Regioselective, mild conditions | Control of mono-fluorination |

| Fluorination at 3-position | Halogen exchange | CsF, DMSO, elevated temperature | High fluorine incorporation | Requires halogenated precursor |

| Fluoromethylation at 4-position | Fluoromethyl sulfonium ylides | Sulfonium ylide reagents, base, room temp | High reactivity, fast reaction | Preparation of ylides |

| Fluoromethylation at 4-position | Fluoromethyl halides | Fluoromethyl bromide/iodide, base, polar aprotic solvent | Direct method | Side reactions, lower selectivity |

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethoxy-3-fluoro-4-(fluoromethoxy)benzene can undergo various chemical reactions, including:

Substitution Reactions: Electrophilic aromatic substitution reactions can occur, where the fluoro and methoxy groups influence the reactivity and orientation of the substitution.

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.

Common Reagents and Conditions

Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts such as aluminum chloride (AlCl3) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

1,2-Dimethoxy-3-fluoro-4-(fluoromethoxy)benzene has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2-Dimethoxy-3-fluoro-4-(fluoromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of fluoro and methoxy groups can influence the compound’s binding affinity and specificity. The pathways involved may include:

Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, affecting metabolic processes.

Receptor Binding: It may bind to receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The compound’s reactivity and applications can be contextualized by comparing it to the following analogs:

- Electronic Effects: The fluoromethoxy group in the target compound (-OCH2F) is more electronegative than methoxy (-OCH3), increasing electron-withdrawing effects at position 4. In contrast, 1,2-Dimethoxy-4-fluorobenzene lacks the fluoromethoxy group, resulting in reduced steric hindrance and electronic withdrawal at position 4.

Metabolic and Physicochemical Considerations

- This contrasts with 1,2-Dimethoxy-4-fluorobenzene, where methoxy groups may be metabolically labile .

- Solubility and Lipophilicity: The fluoromethoxy group’s polarity may enhance aqueous solubility relative to non-fluorinated analogs but reduce lipophilicity compared to fully fluorinated derivatives like 1,2-Difluoro-4,5-dimethoxybenzene.

Research Implications and Limitations

- Positional Isomerism : Fluorine at position 3 (meta to methoxy groups) creates a distinct electronic environment compared to para-substituted analogs, affecting charge distribution and intermolecular interactions.

- Synthetic Challenges : The fluoromethoxy group’s introduction likely requires specialized reagents or protective strategies, as seen in related syntheses using sodium metabisulfite or SnCl2-mediated reductions .

Q & A

Q. What are the recommended synthetic methodologies for 1,2-Dimethoxy-3-fluoro-4-(fluoromethoxy)benzene?

Methodological Answer: Synthesis typically involves multi-step organic reactions. A general approach includes:

- Substituted benzaldehyde intermediates : Use fluorinated benzaldehydes as starting materials. For example, describes refluxing substituted benzaldehydes with acetic acid in ethanol for 4 hours under controlled conditions, followed by solvent evaporation and filtration. Adapt this method by substituting with 3-fluoro-4-(fluoromethoxy)benzaldehyde derivatives .

- Purification : Employ column chromatography or recrystallization for intermediates. notes HPLC (HLC) as a critical purity assessment tool (>97.0% purity) for fluorinated aromatic compounds .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer:

- Spectroscopic Analysis : Use NMR and NMR to confirm substitution patterns. For fluorinated analogs, highlights the use of NMR to resolve overlapping signals in polyhalogenated aromatics .

- Chromatography : High-Performance Liquid Chromatography (HPLC) with UV detection (as in ) ensures purity, while GC-MS validates volatile byproducts .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. and emphasize protection against inhalation and skin contact for halogenated benzene derivatives .

- Ventilation : Use fume hoods during synthesis. specifies handling fluorinated compounds away from ignition sources due to potential decomposition hazards .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : The fluorine and fluoromethoxy groups activate specific positions for electrophilic substitution. discusses how methoxy and fluoro substituents alter electron density, directing reactions to meta/para positions .

- Experimental Validation : Perform Hammett studies using substituent constants () to quantify electronic effects. Compare reaction rates with analogs lacking fluoromethoxy groups.

Q. How can computational tools predict synthetic pathways and regioselectivity?

Methodological Answer:

- Retrosynthetic Analysis : Tools like Pistachio and Reaxys () map plausible routes using known fluorinated intermediates. For example, prioritize Suzuki-Miyaura coupling for introducing fluoromethoxy groups .

- DFT Calculations : Optimize transition states to predict regioselectivity. references ECHA’s guidelines for validating computational models against experimental data .

Q. How can contradictory stability data under varying pH/temperature conditions be resolved?

Methodological Answer:

- Controlled Degradation Studies : Expose the compound to acidic (pH 2–4), neutral, and basic (pH 9–11) conditions at 25°C and 40°C. Monitor decomposition via HPLC () and NMR .

- Kinetic Modeling : Use Arrhenius equations to correlate degradation rates with activation energy. ’s protocols for fluorophenol stability testing provide a template .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.